N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride
Overview
Description
“N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride” is a synthetic compound with the CAS number 1443982-15-7 . It has a molecular weight of 242.75 . The IUPAC name for this compound is N-(2-(benzyl(methyl)amino)ethyl)acetamide hydrochloride .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The InChI code for “N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride” is 1S/C12H18N2O.ClH/c1-11(15)13-8-9-14(2)10-12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3,(H,13,15);1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride” are not available, similar compounds such as benzylic amines undergo various reactions. For instance, aromatic aldehydes can undergo an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride” include a molecular weight of 242.75 . More detailed properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, is a crucial step in the natural synthesis of antimalarial drugs. This process involves employing immobilized lipase as a catalyst, showcasing an example of enzymatic synthesis that could be applied to similar compounds, including N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride for the development of targeted therapeutic agents (Magadum & Yadav, 2018).
Anticancer Drug Development
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight the compound's anticancer potential through targeting the VEGFr receptor. This methodology can provide insights into designing derivatives of N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride with optimized properties for cancer treatment, focusing on specific molecular targets (Sharma et al., 2018).
Catalysis and Ketone Reduction
The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases a synthesis route that could be adapted for N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride. Such compounds could serve as intermediates or catalysts in the reduction of ketones, a valuable reaction in pharmaceutical synthesis (Facchetti et al., 2016).
Anticonvulsant Activity Exploration
Research on primary amino acid derivatives, including (R)-N'-benzyl 2-amino-3-methylbutanamide, has revealed potent anticonvulsant activities. This suggests that derivatives of N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride could be explored for their potential anticonvulsant properties, providing a foundation for the development of new treatments for epilepsy (King et al., 2011).
Biodegradation and Environmental Applications
The involvement of the Cytochrome P450 system in the N-deethoxymethylation of acetochlor by Rhodococcus sp. highlights the potential of using enzymes for the degradation of environmental pollutants. Derivatives of N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride could be investigated for their biodegradation capabilities, contributing to environmental bioremediation efforts (Wang et al., 2015).
properties
IUPAC Name |
N-[2-[benzyl(methyl)amino]ethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-11(15)13-8-9-14(2)10-12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3,(H,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDQHFUWABOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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